molecular formula C12H11BrN2O3S B5280847 [(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine

[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine

Cat. No.: B5280847
M. Wt: 343.20 g/mol
InChI Key: FSMTUWREXXUEJH-UHFFFAOYSA-N
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Description

[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine is an organic compound that features a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxyphenol to obtain 4-bromo-3-methoxyphenol . This intermediate can then undergo sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group. The final step involves coupling the sulfonylated intermediate with 4-aminopyridine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-bromo-3-methoxybenzoic acid, while substitution of the bromine atom can produce various substituted derivatives.

Scientific Research Applications

[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridylamine moiety may also interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxyphenol: Shares the bromine and methoxy groups but lacks the sulfonyl and pyridylamine moieties.

    4-[(4-Bromo-3-methoxyphenyl)sulfonyl]morpholine: Similar sulfonyl group but with a morpholine ring instead of pyridylamine.

    4-Bromo-3,5-dimethylphenol: Similar bromine substitution but with different substituents on the phenyl ring.

Uniqueness

[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonyl and pyridylamine groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-3-methoxy-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c1-18-12-8-10(2-3-11(12)13)19(16,17)15-9-4-6-14-7-5-9/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMTUWREXXUEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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